Cas no 865198-69-2 (methyl 2-(2Z)-2-(4-benzoylbenzoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

methyl 2-(2Z)-2-(4-benzoylbenzoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate structure
865198-69-2 structure
商品名:methyl 2-(2Z)-2-(4-benzoylbenzoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate
CAS番号:865198-69-2
MF:C24H19N3O6S2
メガワット:509.554163217545
CID:6293290
PubChem ID:4982566

methyl 2-(2Z)-2-(4-benzoylbenzoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate 化学的及び物理的性質

名前と識別子

    • methyl 2-(2Z)-2-(4-benzoylbenzoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate
    • 865198-69-2
    • F1366-1212
    • AKOS024607133
    • methyl 2-[2-(4-benzoylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
    • methyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
    • (Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
    • インチ: 1S/C24H19N3O6S2/c1-33-21(28)14-27-19-12-11-18(35(25,31)32)13-20(19)34-24(27)26-23(30)17-9-7-16(8-10-17)22(29)15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H2,25,31,32)/b26-24-
    • InChIKey: IAHFFMUYXPIIGM-LCUIJRPUSA-N
    • ほほえんだ: S1/C(=N\C(C2C=CC(C(C3C=CC=CC=3)=O)=CC=2)=O)/N(CC(=O)OC)C2C=CC(=CC1=2)S(N)(=O)=O

計算された属性

  • せいみつぶんしりょう: 509.07152768g/mol
  • どういたいしつりょう: 509.07152768g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 35
  • 回転可能化学結合数: 7
  • 複雑さ: 949
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 170Ų

methyl 2-(2Z)-2-(4-benzoylbenzoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1366-1212-2μmol
methyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
865198-69-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1366-1212-100mg
methyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
865198-69-2 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1366-1212-5μmol
methyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
865198-69-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1366-1212-4mg
methyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
865198-69-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1366-1212-40mg
methyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
865198-69-2 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1366-1212-2mg
methyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
865198-69-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1366-1212-3mg
methyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
865198-69-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1366-1212-25mg
methyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
865198-69-2 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1366-1212-15mg
methyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
865198-69-2 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1366-1212-30mg
methyl 2-[(2Z)-2-[(4-benzoylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
865198-69-2 90%+
30mg
$119.0 2023-05-17

methyl 2-(2Z)-2-(4-benzoylbenzoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate 関連文献

methyl 2-(2Z)-2-(4-benzoylbenzoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetateに関する追加情報

Exploring the Chemical Profile and Applications of Methyl 2-(2Z)-2-(4-Benzoylbenzoyl)imino-6-Sulfamoyl-2,3-Dihydro-1,3-Benzothiazol-3-ylacetate (CAS No. 865198-69-2)

The compound methyl 2-(2Z)-2-(4-benzoylbenzoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate (CAS No. 865198-69-2) is a specialized organic molecule with a unique structural framework. Its intricate design combines a benzothiazole core with sulfamoyl and benzoyl functional groups, making it a subject of interest in pharmaceutical and materials science research. The Z-configuration of the imino group further adds to its stereochemical significance, influencing its reactivity and potential applications.

In recent years, the demand for sulfonamide derivatives like this compound has surged due to their versatility in drug discovery. Researchers are particularly intrigued by its potential as a kinase inhibitor or enzyme modulator, topics frequently searched in academic databases. The presence of the benzothiazole moiety, a common scaffold in bioactive molecules, suggests possible applications in targeting inflammatory pathways or metabolic disorders—areas gaining traction in precision medicine discussions.

The synthesis of methyl 2-(2Z)-2-(4-benzoylbenzoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate involves multi-step organic reactions, often starting from 2-amino-6-sulfamoylbenzothiazole. Advanced techniques like NMR spectroscopy and HPLC purification are critical for characterizing its purity, a topic frequently queried by analytical chemists. Its methyl ester group enhances solubility, a property highly valued in formulation development—a trending subtopic in pharmaceutical forums.

From an industrial perspective, this compound’s photophysical properties (due to the benzoyl conjugation) spark interest in organic electronics, aligning with the global push for sustainable materials. Searches for "benzothiazole-based semiconductors" have risen by 40% in 2023, reflecting its relevance. Additionally, its sulfamoyl group’s hydrogen-bonding capacity makes it a candidate for supramolecular chemistry applications, another hot topic in material science circles.

Regulatory-wise, CAS No. 865198-69-2 is compliant with major chemical inventories like REACH and TSCA, ensuring its accessibility for research. However, users often search for "safe handling of sulfonamides," emphasizing the need for proper lab protocols. While not classified as hazardous, its thermal stability data—commonly requested in safety datasheets—should be reviewed before high-temperature applications.

In conclusion, methyl 2-(2Z)-2-(4-benzoylbenzoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate represents a convergence of medicinal chemistry and advanced materials science. Its structural complexity and functional diversity position it as a valuable tool for addressing contemporary challenges in drug design and green technology, resonating with today’s research priorities.

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